(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate
Description
The compound (3aR,5R,6R,7R,7aR)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diyl diacetate (hereafter referred to as Compound A) is a stereochemically complex molecule with the molecular formula C₁₄H₁₉NO₇S (average mass: 345.366 g/mol) and five defined stereocenters . Its structure features a pyrano-thiazole core with acetylated hydroxyl groups at positions 6 and 7, a methyl group on the thiazole ring, and an acetoxymethyl substituent at position 3.
Properties
IUPAC Name |
[(3aR,5R,6R,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7S/c1-6-15-11-13(21-9(4)18)12(20-8(3)17)10(5-19-7(2)16)22-14(11)23-6/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGXRMOCEYNLGH-RKQHYHRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2C(C(C(OC2S1)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2S1)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate is a thiazole derivative that exhibits significant biological activity. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activities associated with this specific compound, supported by data tables and case studies.
- Molecular Formula : C14H19NO8
- Molecular Weight : 329.3 g/mol
- CAS Number : 10378-06-0
- MDL Number : MFCD28992015
The compound is characterized by the presence of an acetoxymethyl group and a tetrahydro-pyrano-thiazole structure, which contributes to its biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives possess potent antimicrobial properties. For instance, a study highlighted the effectiveness of thiazole compounds against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 to 3.91 μg/mL against Micrococcus luteus and Bacillus spp. .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thiazole A | S. aureus | 1.95 | |
| Thiazole B | E. coli | 4.01 | |
| Thiazole C | Bacillus spp. | 3.91 |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A notable study found that certain thiazoles exhibited cytotoxic effects against melanoma and prostate cancer cell lines. The cytotoxicity was significantly influenced by structural modifications within the thiazole ring .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a comparative study of various thiazole derivatives:
- Compound X showed an IC50 value of 0.6 μM against WM-164 melanoma cells.
- Modifications to the thiazole structure resulted in decreased potency; for example, replacing the thiazolidine ring with a thiazoline led to an increase in IC50 to over 50 μM .
Anti-inflammatory Effects
Thiazoles are also recognized for their anti-inflammatory properties. Research has demonstrated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The presence of electron-withdrawing or electron-donating groups significantly affects the antimicrobial and anticancer efficacy of these compounds .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., NO2) | Increased activity against bacteria |
| Electron-donating groups (e.g., OMe) | Enhanced anticancer effects |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes structural analogs of Compound A, highlighting differences in substituents, stereochemistry, and molecular properties:

Key Observations :
- Acetylation vs. Hydroxylation : Compound A’s acetylated 6,7-positions increase lipophilicity (logP ~1.2) compared to diol-containing analogs like Thiamet-G (logP ~-0.5), which may enhance cellular uptake .
- Thiazole vs.
- Substituent Effects: The 2-methyl group in Compound A reduces steric hindrance compared to Thiamet-G’s 2-ethylamino group, possibly influencing selectivity for glycosidases .
Compound A vs. Thiamet-G
- Thiamet-G : Inhibits O-GlcNAcase (OGA), elevating O-GlcNAc levels and reducing tau phosphorylation in neurodegenerative models . Its 5-hydroxymethyl and 6,7-diol groups are critical for hydrogen bonding with OGA’s active site .
- Compound A : The acetylated 5,6,7-positions likely block interactions with OGA, redirecting activity toward β-hexosaminidase inhibition. Acetylation may also confer metabolic stability, prolonging half-life in vivo compared to Thiamet-G .
GlcNAc Thiazoline
- A non-acetylated analog of Compound A with 5-hydroxymethyl and 6,7-diol groups. It inhibits β-hexosaminidase at µM concentrations, whereas GalNAc thiazoline (a related analog) acts at nM levels, highlighting the importance of the thiazole ring’s substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

